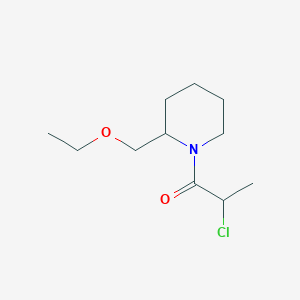

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one

Description

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one (CAS: 2002054-55-7) is a specialized organic compound with the molecular formula C₁₁H₂₀ClNO₂ and a molecular weight of 233.735 g/mol . It features a piperidine ring substituted with an ethoxymethyl group at the 2-position and a chlorinated propan-1-one moiety. This compound is primarily utilized in research settings, particularly in synthetic organic chemistry and medicinal chemistry, where its structural complexity enables exploration of stereochemical and reactivity properties. Its synthesis involves chloroacetyl chloride and a piperidine derivative, with chromatographic separation of diastereomers .

Properties

IUPAC Name |

2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-15-8-10-6-4-5-7-13(10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZURDJWOGMEFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, also known by its CAS number 2097955-71-8, is a synthetic organic compound with a molecular formula of C10H18ClNO2 and a molecular weight of 219.71 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the chloro group and the ethoxymethyl substituent contributes to its unique chemical properties, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.71 g/mol |

| CAS Number | 2097955-71-8 |

| Purity | Typically ≥95% |

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The piperidine moiety may facilitate binding to neurotransmitter receptors, while the chloro group can enhance lipophilicity, potentially improving cell membrane permeability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some studies suggest potential effectiveness against bacterial strains.

- Anticancer Activity : Investigations into similar compounds have shown promise in inhibiting tumor cell proliferation.

- Neuropharmacological Effects : Due to its structural similarities with known psychoactive compounds, it may influence central nervous system pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential effects:

- Antimicrobial Activity : A study demonstrated that derivatives of piperidine exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties .

- Anticancer Potential : Research on piperidine derivatives has shown inhibition of cancer cell lines through apoptosis induction. For instance, compounds were found to activate caspase pathways leading to cell death in various cancer types .

- Neuropharmacological Studies : Compounds with similar structures have been tested for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Stability and Degradation

The stability of this compound under laboratory conditions is crucial for its efficacy. Studies indicate that while the compound remains stable under controlled conditions, degradation can occur over time, affecting its biological activity. Understanding these temporal effects is essential for practical applications in drug formulation .

Scientific Research Applications

Structural Characteristics

The structure of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one features a piperidine ring substituted with an ethoxymethyl group and a chloro ketone functional group. This configuration allows it to interact with various biological targets, making it a subject of interest for drug development.

Pharmaceutical Research

The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting central nervous system disorders. Its unique structure allows for modifications that can enhance pharmacological properties.

Chemical Biology

It is utilized to study small molecule interactions with biological systems, aiding in understanding drug mechanisms at a molecular level. This aspect is crucial for elucidating pathways involved in neurological functions.

Medicinal Chemistry

Researchers modify the structure of this compound to develop new therapeutic agents with enhanced efficacy and selectivity against specific biological targets. This adaptability makes it valuable in the ongoing search for novel drugs.

Industrial Chemistry

Beyond medicinal applications, it is also employed in developing new materials and chemical processes within industrial settings, showcasing its versatility.

Case Studies

Several studies have highlighted the compound's potential in drug development:

- Neuropharmacology : A study demonstrated that derivatives of this compound exhibited significant activity against certain neurological disorders, indicating its potential as a therapeutic agent.

- Mechanistic Studies : Research has shown that the compound can interact with various enzymes and receptors, suggesting pathways that could be targeted for new drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chlorinated ketones with heterocyclic amine substituents . Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs

Physicochemical Properties

- Solubility : The ethoxymethyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., pyrrolidine derivatives) .

- Molecular Weight : The target compound (233.735 g/mol) is heavier than pyrrolidine analogs (161.63 g/mol) but lighter than nitro-substituted derivatives (262.09 g/mol) .

Reactivity and Functionalization

- Chlorine Reactivity : All compounds feature a reactive chloro group amenable to nucleophilic substitution. The target compound’s ethoxymethyl group may reduce reactivity compared to nitro- or chloromethyl-substituted analogs .

- Ring Effects: Piperidine (6-membered) vs. Piperazine derivatives (e.g., pyrimidinyl-substituted) enable additional aromatic interactions .

Preparation Methods

Reaction Scheme:

-

- 2-(ethoxymethyl)piperidine

- 2-chloropropanoyl chloride

-

- Base: Triethylamine (to neutralize HCl formed)

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)

- Temperature: Typically maintained at 0–5 °C initially, then allowed to reach room temperature

- Reaction Time: 2–6 hours, optimized for maximum yield

Mechanism:

The nucleophilic nitrogen atom of 2-(ethoxymethyl)piperidine attacks the carbonyl carbon of 2-chloropropanoyl chloride, leading to the formation of the amide bond and release of hydrochloric acid, which is scavenged by triethylamine.

Detailed Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-(ethoxymethyl)piperidine | Typically synthesized by alkylation of piperidine with ethoxymethyl halides under basic conditions | Purity of intermediate critical for final yield |

| 2 | Acylation reaction | Mix 2-(ethoxymethyl)piperidine with triethylamine in dry solvent at 0–5 °C | Slow addition of 2-chloropropanoyl chloride to control exotherm |

| 3 | Reaction progression | Stir at room temperature for 2–6 hours | Monitor by TLC or HPLC for completion |

| 4 | Work-up | Quench with water, extract organic layer, wash with acid/base as needed | Removal of triethylamine hydrochloride salt |

| 5 | Purification | Column chromatography or recrystallization | Ensures high purity and removal of side products |

Optimization Parameters

- Base Selection: Triethylamine is preferred due to its moderate basicity and ease of removal. Other bases like pyridine may be used but often complicate purification.

- Solvent Choice: Dichloromethane and THF are common solvents that dissolve both reagents well and allow temperature control.

- Temperature Control: Low temperature during addition minimizes side reactions such as hydrolysis or over-acylation.

- Reaction Time: Optimized to balance between complete conversion and minimizing degradation.

Alternative Synthetic Routes and Considerations

While the direct acylation route is the most documented, alternative multi-step syntheses involving protection-deprotection strategies or different acylating agents have been explored in related piperidine derivatives to improve stereoselectivity or to introduce chiral centers. However, for this compound, such complexity is generally unnecessary.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2-(ethoxymethyl)piperidine |

| Acylating Agent | 2-chloropropanoyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | 0–5 °C during addition; room temperature for reaction |

| Reaction Time | 2–6 hours |

| Yield | Typically >80% |

| Purification | Chromatography or recrystallization |

| Analytical Confirmation | NMR, IR, MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.